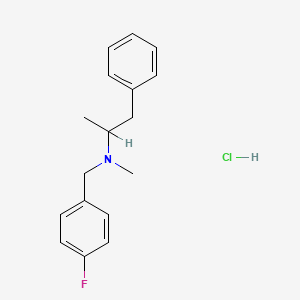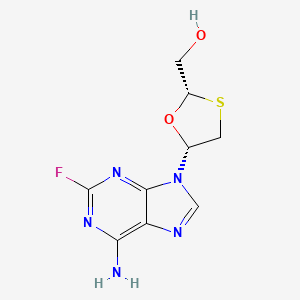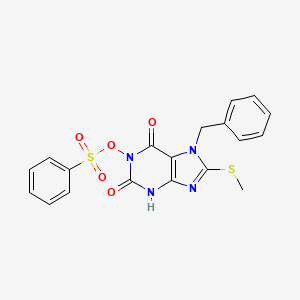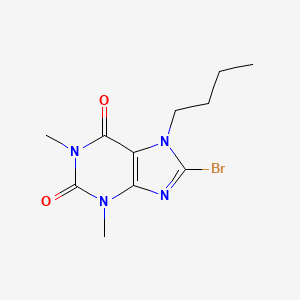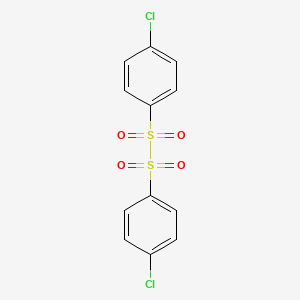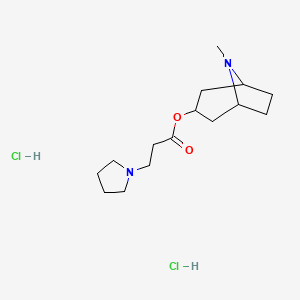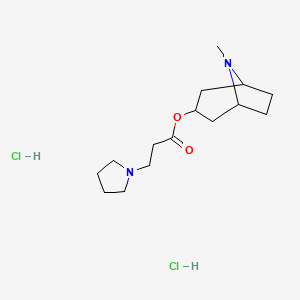
1-Trityl-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Trityl-2,5-pyrrolidinedione is a compound that belongs to the class of pyrrolidinediones, which are five-membered lactams. This compound is characterized by the presence of a trityl group (triphenylmethyl) attached to the nitrogen atom of the pyrrolidinedione ring. Pyrrolidinediones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Trityl-2,5-pyrrolidinedione can be synthesized through various methods. One common approach involves the reaction of N-bromosuccinimide with triphenylmethane in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Trityl-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trityl radicals, which are stable and have unique properties.
Substitution: The trityl group can be substituted with other groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield trityl radicals, while substitution can produce various trityl derivatives .
Scientific Research Applications
1-Trityl-2,5-pyrrolidinedione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Trityl-2,5-pyrrolidinedione involves its interaction with molecular targets and pathways. The trityl group can act as a radical stabilizer, influencing various biochemical processes. The compound’s effects are mediated through its ability to form stable radicals and interact with cellular components .
Comparison with Similar Compounds
1-Trityl-2,5-pyrrolidinedione can be compared with other similar compounds, such as:
N-Tritylsuccinimide: Similar in structure but with different reactivity and applications.
Pyrrolidinone Derivatives: These compounds share the pyrrolidinedione core but differ in their substituents and biological activities.
The uniqueness of this compound lies in its trityl group, which imparts distinct chemical and biological properties, making it valuable in various fields of research and industry .
Properties
CAS No. |
66365-49-9 |
|---|---|
Molecular Formula |
C23H19NO2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-tritylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H19NO2/c25-21-16-17-22(26)24(21)23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 |
InChI Key |
AHENCLFHHZTCCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


